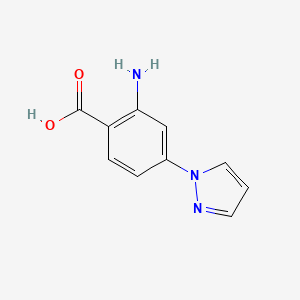

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-amino-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCADMJGMKMNLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695705 | |

| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-55-7 | |

| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Pyrazolyl Group

The pyrazole ring is synthesized by reacting hydrazine hydrate with β-diketones or β-ketoesters. This condensation reaction typically occurs under reflux conditions in polar solvents such as ethanol or methanol.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Hydrazine hydrate + β-diketone/β-ketoester | Molar ratio usually 1:1 or slight excess hydrazine |

| Solvent | Ethanol, methanol | Polar protic solvents favor reaction |

| Temperature | Reflux (60–80 °C) | Controlled to avoid side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Work-up | Cooling, filtration, washing | Isolate pyrazole intermediate |

This step yields the pyrazolyl intermediate, which is key to the target compound’s heterocyclic structure.

Coupling with Benzoic Acid Derivatives

The pyrazolyl intermediate is then coupled with a benzoic acid derivative, specifically 2-amino-4-halobenzoic acid or its activated form. Coupling agents such as carbodiimides (DCC - dicyclohexylcarbodiimide or EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to activate the carboxyl group for nucleophilic substitution by the pyrazolyl nitrogen.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Coupling Agent | DCC or EDC | Facilitates amide or ester bond formation |

| Solvent | Dichloromethane, DMF (dimethylformamide) | Anhydrous conditions preferred |

| Temperature | 0–25 °C | Room temperature to mild heating |

| Reaction Time | 12–24 hours | Monitored by TLC |

| Work-up | Filtration to remove urea byproduct, extraction | Purification by recrystallization or chromatography |

This step forms the pyrazolyl-substituted benzoic acid backbone.

Industrial and Scale-Up Considerations

In industrial synthesis, continuous flow chemistry and automated synthesis platforms are increasingly used to optimize reaction control, yield, and safety. The process is adapted to large-scale reactors with:

- Optimized molar ratios and solvent volumes.

- Efficient removal of byproducts such as dicyclohexylurea.

- Use of greener solvents and reagents where possible.

The overall process aims for high yield, reproducibility, and purity suitable for further application in pharmaceuticals or agrochemicals.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Condensation | Hydrazine + β-diketone, EtOH, reflux | Pyrazolyl intermediate | High yield, 2–6 h, monitored by TLC |

| Coupling with benzoic acid | Coupling | DCC/EDC, DMF/DCM, RT | 2-Pyrazolyl-benzoic acid derivative | Moderate to high yield, 12–24 h |

| Amino group introduction | Nitration + Reduction | HNO3/H2SO4 (nitration), H2/Pd-C or Fe/HCl (reduction) | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | High selectivity, mild conditions |

Research Findings and Reaction Analysis

- The pyrazole formation via hydrazine and β-diketones is well-established and yields stable intermediates suitable for further coupling.

- Carbodiimide-mediated coupling is preferred for its efficiency and mild conditions, minimizing side reactions.

- Nitration and reduction steps are standard aromatic substitution reactions, with careful control of conditions to prevent overreaction.

- The compound’s stability and reactivity allow for further substitution reactions on the pyrazolyl ring if desired, expanding synthetic versatility.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group.

Reduction: Reduction reactions can reduce nitro groups to amino groups.

Substitution: Substitution reactions can replace hydrogen atoms on the pyrazolyl ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Substituted pyrazolyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid, exhibit significant anticancer properties. Various studies have synthesized analogs that demonstrate cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT116. For instance, compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Mechanisms of Action

The anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For example, compounds based on this structure have been shown to modulate the activity of caspases and other apoptotic markers . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to interact with various enzymes. It serves as a probe in biochemical assays aimed at understanding enzyme kinetics and mechanisms. The compound's structural features allow it to bind effectively to active sites on enzymes, potentially altering their catalytic activity.

Example Case Studies

- Enzyme Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby affecting overall cellular metabolism and signaling cascades.

- Biochemical Pathways : The compound's interactions may influence pathways related to oxidative stress and inflammation, making it a candidate for further exploration in therapeutic applications targeting these conditions .

Synthetic Applications

Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

| Synthesis Method | Description |

|---|---|

| Pyrazolyl Group Formation | Synthesized through reactions with hydrazine and β-diketones or β-ketoesters. |

| Coupling with Benzoic Acid | Coupled using carbodiimides such as DCC or EDC for high-yield synthesis. |

| Amino Group Introduction | Achieved through nitration followed by reduction processes. |

Industrial Applications

The compound is also relevant in industrial settings, particularly in the production of agrochemicals and dyes. Its unique properties enable it to function effectively as an intermediate in the synthesis of various chemical products used in agriculture and material sciences.

Mecanismo De Acción

The mechanism by which 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Benzoic Acid Derivatives with Heterocyclic Substituents

Table 1: Key Structural and Commercial Attributes

Key Differences

Heterocyclic Substituent Effects: Pyrazole vs. Thiophene: Replacing the pyrazole ring in this compound with a thienyl group (as in 2-amino-4-(2/3-thienyl)benzoic acid) introduces sulfur into the structure. Dimethylaminoethyl Modification: The Parchem compound (CAS 1416346-62-7) features a dimethylaminoethyl side chain on the pyrazole, increasing lipophilicity and basicity, which may improve blood-brain barrier penetration in drug design .

Biological Relevance :

Functional Group Variations in Related Scaffolds

Table 2: Functional Group Impact on Properties

Critical Observations :

- Amino-Carboxylic Acid Synergy: The presence of both amino and carboxylic acid groups in this compound enables zwitterionic behavior, enhancing solubility in polar solvents compared to pyrrole or silyl ether derivatives .

- Steric Effects : Bulky substituents (e.g., tert-butyldimethylsilyl in CymitQuimica’s discontinued product, CAS 400877-61-4) reduce reactivity but improve metabolic stability in vivo .

Actividad Biológica

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a pyrazole moiety, contributing to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in BV-2 microglial cells. This suggests that the compound may be beneficial in treating neuroinflammatory conditions .

Table 1: Anti-inflammatory Effects of this compound

| Study | Cell Line | Inflammatory Stimulus | Effect |

|---|---|---|---|

| BV-2 | LPS | Reduced TNF-α and NO production | |

| HT-22 | Glutamate | Decreased oxidative stress |

2. Anticancer Activity

The anticancer properties of this compound have also been explored. It exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxic Effects on Cancer Cell Lines

A study reported that derivatives of this compound showed enhanced activity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

3. Neuroprotective Effects

The neuroprotective properties of this compound were demonstrated in models of oxidative stress. It was found to protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

In a notable case study involving animal models, administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function in LPS-injected mice. This suggests potential applications in treating neurodegenerative disorders where inflammation plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Modifications at various positions on the pyrazole ring have been shown to affect both anti-inflammatory and anticancer activities significantly. For example, substituents at the N1 position can enhance cytotoxicity while maintaining low toxicity towards normal cells .

Q & A

Q. How should preclinical pharmacokinetic studies be designed to evaluate this compound’s drug potential?

- Conduct in vitro ADME assays:

- Absorption: Caco-2 cell permeability assays at pH 6.5 and 7.4 .

- Metabolism: Liver microsomal stability tests (human/rat) with LC-MS/MS metabolite identification .

- Excretion: Radiolabeled compound tracking in urine/feces.

- For in vivo studies, use Sprague-Dawley rats with IV/PO dosing and compartmental PK modeling to estimate bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.